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Compound Name:
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Cat. No.: B118240 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 3-(2-
Oxopyrrolidin-1-yl)propanoic Acid

Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 3-(2-Oxopyrrolidin-1-yl)propanoic acid (CAS No. 77191-38-9).

Designed for researchers, scientists, and professionals in drug development, this document

synthesizes foundational chemical principles with practical, field-proven insights to serve as an

authoritative resource.

Molecular Structure and Physicochemical
Properties
3-(2-Oxopyrrolidin-1-yl)propanoic acid is a bifunctional organic molecule incorporating a

five-membered lactam (2-pyrrolidone) and a propanoic acid tail. This unique architecture

imparts a specific set of chemical characteristics that are valuable in chemical synthesis and

materials science.

The core structure consists of a saturated five-membered ring containing an amide group (a

lactam), with a propanoic acid chain attached to the nitrogen atom. The presence of both a
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carboxylic acid (a hydrogen bond donor and acceptor) and a lactam (with a polar carbonyl

group) suggests high polarity and potential for significant intermolecular hydrogen bonding.

Table 1: Physicochemical Properties of 3-(2-Oxopyrrolidin-1-yl)propanoic Acid

Property Value Source

CAS Number 77191-38-9 [1]

Molecular Formula C₇H₁₁NO₃

Molecular Weight 157.17 g/mol

Physical Form Solid

InChI Key
XOMYTIUVNSWEAI-

UHFFFAOYSA-N

SMILES OC(=O)CCN1CCCC1=O

Synthesis and Manufacturing
While specific, peer-reviewed syntheses for 3-(2-Oxopyrrolidin-1-yl)propanoic acid are not

extensively documented, a highly plausible and efficient route can be designed based on the

principles of conjugate addition. The most logical approach is the Michael addition of 2-

pyrrolidone to an acrylate derivative, followed by hydrolysis. This method is analogous to

syntheses reported for similar N-substituted propanoic acids.[2][3]

Proposed Synthetic Pathway: A Two-Step Approach
The synthesis can be logically divided into two primary stages:

Michael Addition: Nucleophilic addition of 2-pyrrolidone to an acrylic acid ester (e.g., methyl

acrylate) to form the corresponding ester intermediate, methyl 3-(2-oxopyrrolidin-1-

yl)propanoate.

Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
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Starting Materials

Step 1: Michael Addition

Step 2: Hydrolysis

2-Pyrrolidone

Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

Base Catalyst (e.g., NaH, t-BuOK)
THF Solvent

Methyl Acrylate

3-(2-Oxopyrrolidin-1-yl)propanoic acid

1. NaOH (aq)
2. HCl (aq) workup

Figure 1. Proposed synthetic pathway for 3-(2-Oxopyrrolidin-1-yl)propanoic acid.
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Figure 1. Proposed synthetic pathway for 3-(2-Oxopyrrolidin-1-yl)propanoic acid.

Detailed Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established chemical

principles for analogous reactions and should be adapted and optimized under appropriate

laboratory conditions.

Step 1: Synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add dry tetrahydrofuran (THF).
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Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil) portion-wise. Causality: 2-pyrrolidone is not nucleophilic enough to

initiate the Michael addition on its own. A strong base is required to deprotonate the lactam

nitrogen, forming a highly nucleophilic anion.

Reactant Addition: While maintaining the temperature at 0 °C, slowly add a solution of 2-

pyrrolidone in dry THF to the NaH suspension. Stir for 30 minutes to ensure complete

formation of the sodium salt.

Michael Addition: Add methyl acrylate dropwise to the reaction mixture. The reaction is

exothermic; maintain the temperature below 10 °C. After the addition is complete, allow the

mixture to warm to room temperature and stir for 12-18 hours. Trustworthiness: Monitoring

the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the consumption of

the starting materials.

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of

ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with

ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to 3-(2-Oxopyrrolidin-1-yl)propanoic acid

Saponification: Dissolve the crude methyl 3-(2-oxopyrrolidin-1-yl)propanoate in a mixture of

methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

Heating: Heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours. Self-Validation:

The reaction progress can be monitored by TLC until the ester starting material is no longer

visible.

Acidification: After cooling to room temperature, remove the methanol under reduced

pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by

the slow addition of 2M hydrochloric acid (HCl). A precipitate should form.

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold

deionized water to remove inorganic salts.
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Purification: Dry the solid product under vacuum. If necessary, further purification can be

achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Chemical Reactivity and Functional Group
Transformations
The reactivity of this molecule is dictated by its two primary functional groups: the carboxylic

acid and the lactam.

Reactions of the Carboxylic Acid Group
The propanoic acid moiety can undergo standard carboxylic acid transformations:

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to

yield the corresponding esters.

Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl

chloride, or using coupling agents like DCC/EDC) followed by reaction with primary or

secondary amines to form amides. This is a key reaction for incorporating this molecule into

larger structures, such as peptide-based molecules or polymers.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-

oxopyrrolidin-1-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride

(LiAlH₄).

Reactions of the Lactam Group
The 2-pyrrolidone ring is relatively stable. However, the lactam amide bond can be cleaved

under harsh conditions:

Hydrolysis: Strong acidic or basic hydrolysis at elevated temperatures can open the lactam

ring to yield 4-aminobutanoic acid (GABA) derivatives.
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Carboxylic Acid Reactions Lactam Reactions

3-(2-Oxopyrrolidin-1-yl)propanoic acid

Ester Derivatives

R-OH, H+

Amide Derivatives

1. SOCl₂
2. R₂NH

Primary Alcohol

LiAlH₄

GABA Derivative

H₃O+ or OH⁻

(harsh conditions)

Figure 2. Key reactivity pathways.
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Figure 2. Key reactivity pathways.

Spectroscopic Characterization
While a specific, published spectrum for this exact compound is not readily available, its

characteristic spectroscopic features can be predicted based on its functional groups.

¹H NMR: Expected signals would include:

Two triplets in the 2.0-2.8 ppm range corresponding to the -CH₂-CH₂-COOH protons.

A triplet around 3.4-3.6 ppm for the N-CH₂- group of the pyrrolidone ring.

Signals for the other two pyrrolidone ring protons (-CH₂-CH₂-C=O) between 1.9 and 2.4

ppm.

A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH).

¹³C NMR: Key signals would include:

Two carbonyl carbons: one for the lactam (~175 ppm) and one for the carboxylic acid

(~178 ppm).

Multiple signals in the aliphatic region (20-50 ppm) for the various -CH₂- groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong carbonyl

stretching absorptions.[4][5]

A very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.[4]

A C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.[4]

A C=O stretch for the lactam amide, typically around 1670-1690 cm⁻¹.

Applications and Research Interest
The structural motifs within 3-(2-Oxopyrrolidin-1-yl)propanoic acid make it a valuable

building block in medicinal chemistry and materials science.

Pharmaceutical Intermediates: Propanoic acid derivatives are prevalent in pharmacology,

with many aryl-propionic acids known as non-steroidal anti-inflammatory drugs (NSAIDs).[6]

The unique combination of the pyrrolidone ring—a feature of nootropic drugs like Piracetam

—and the propanoic acid moiety makes it an interesting scaffold for drug discovery. It has

been specifically cited as a potential precursor for the synthesis of RORγ (Retinoic acid

receptor-related orphan receptor gamma) agonists, which are therapeutic targets for treating

cancer.[1]

Polymer and Materials Science: The carboxylic acid provides a handle for polymerization or

for grafting onto surfaces, while the polar pyrrolidone group can enhance solubility and

modify surface properties.

Safety and Handling
Based on safety data for structurally similar compounds like propanoic acid and other

carboxylic acids, 3-(2-Oxopyrrolidin-1-yl)propanoic acid should be handled with care.

Hazards: Likely to be a skin and eye irritant.[7] Safety data for the AldrichCPR product lists it

as causing serious eye damage (H318).

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[8]

Handling: Use in a well-ventilated area. Avoid generating dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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